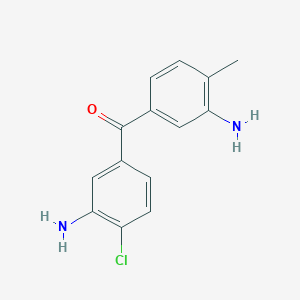
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is an organic compound with the molecular formula C14H12ClNO. It is characterized by the presence of both amino and chloro functional groups on the phenyl rings, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 3-amino-4-methylbenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of (3-nitro-4-chlorophenyl)-(3-nitro-4-methylphenyl)methanone.
Reduction: Formation of (3-amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone.
Substitution: Formation of (3-hydroxy-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone.
科学的研究の応用
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3-Amino-4-chlorophenyl)-(4-methylphenyl)methanone
- (3-Amino-4-chlorophenyl)-(3-amino-4-chlorophenyl)methanone
- (3-Amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone
Uniqueness
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is unique due to the presence of both amino and chloro groups on the phenyl rings, which allows for a diverse range of chemical reactions and applications. Its structural features make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(3-amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVMWUFMCBFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
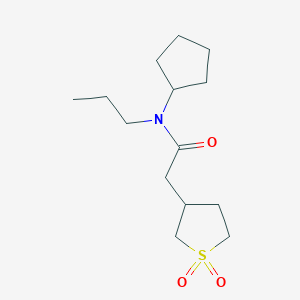
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide](/img/structure/B5284854.png)
![1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5284860.png)
![(4aS,8aR)-6-[4-(dimethylamino)pyrimidin-2-yl]-1-methyl-3,4,5,7,8,8a-hexahydro-2H-1,6-naphthyridine-4a-carboxylic acid](/img/structure/B5284876.png)
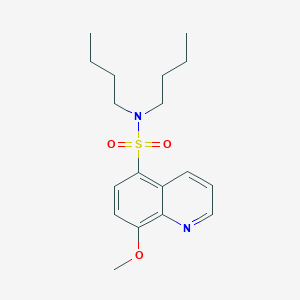
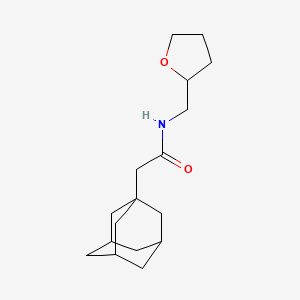
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)benzamide](/img/structure/B5284890.png)
![8-(1,3-thiazol-4-ylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5284909.png)
![1,9-dimethyl-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5284923.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5284929.png)
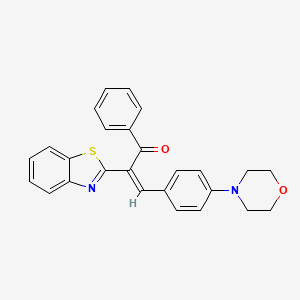
![ethyl 2-[(5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5284938.png)
![4-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5284949.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-CHLOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5284957.png)
